molecular formula C10H8ClN3O B1361863 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone CAS No. 60850-73-9

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

Cat. No. B1361863
CAS RN: 60850-73-9
M. Wt: 221.64 g/mol
InChI Key: JTBDEWHKDWCHEC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone, or CPTE for short, is a small organic molecule with a variety of applications in scientific research. CPTE is a non-toxic compound that has been used in a wide range of biological, biochemical, and physiological studies. CPTE is a versatile and useful molecule for laboratory experiments, as it is easy to synthesize and has a wide range of potential applications.

Scientific Research Applications

Synthesis Approaches:

  • The synthesis of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone involves the reaction of chlorobenzene and chloroacetyl chloride, followed by a phase transfer catalysis process with tetrabutyl ammonium bromide, yielding a product with 68% efficiency (Li De-liang, 2010).
  • An efficient synthesis method for 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, crucial for producing agricultural fungicides like prothioconazole, achieves a high yield of 93% purity, showcasing industrial applicability (H. Ji et al., 2017).

Chemical Properties and Interactions:

  • In the molecule of the title compound, prepared by the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone, the 1,3,4-oxadiazole ring forms specific dihedral angles with the benzene and triazole rings, indicating structured molecular interactions (Liang-zhong Xu et al., 2005).

Biological Applications and Effects

Antimicrobial and Antifungal Properties:

  • A series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives exhibit significant antifungal activities against various pathogens, with specific compounds showing comparable effectiveness to established antifungal agents (Yi-An Ruan et al., 2011).
  • Synthesized compounds were screened for their antimicrobial and anticancer activities, with most showing good antimicrobial effects and specific compounds exhibiting strong antiproliferative effects on HeLa cervical cancer cells without cytotoxicity on normal cells, highlighting their potential in medical applications (S. Ceylan et al., 2021).

Catalysis and Industrial Application:

  • The compound methyl 2 (1H 1,2,4 triazol 1 yl methyl) 1,3 dioxlan 2 yl] phenyl 2 chlorophenyl ether, synthesized through a series of reactions using specific starting materials, demonstrates strong fungicidal activity and some plant growth regulating activity, indicating its potential in agricultural applications (Shi-Feng Jian, 2003).

properties

IUPAC Name

1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBDEWHKDWCHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353393
Record name 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2-(1H-1,2,4-triazole-1-YL)-ethanone

CAS RN

60850-73-9
Record name 1-(2-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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